Pyrrophenone

Description

Properties

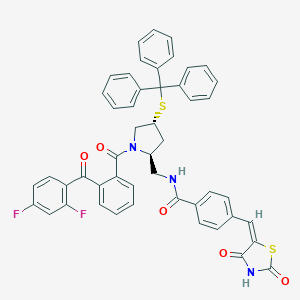

IUPAC Name |

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCZRVUQXBBTRO-MKNPRXRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H37F2N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of Pyrrophenone: A Technical Guide to a Potent cPLA2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid (AA) and lysophospholipids. This process is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins (PGs) and leukotrienes (LTs), as well as platelet-activating factor (PAF).[1] These molecules are pivotal in a wide range of physiological and pathological processes, most notably inflammation.

Given its central role in initiating the inflammatory cascade, cPLA2α has been a major target for the development of anti-inflammatory therapeutics. Early PLA2 inhibitors, such as p-bromophenacyl bromide, mepacrine, arachidonoyl-trifluoromethylketone (AACOCF3), and methyl-arachidonoyl-fluoro-phosphonate (MAFP), were instrumental in early research but suffered from a lack of specificity, often interacting with other enzymes and receptors.[2] This highlighted the need for more potent and selective inhibitors to specifically probe the function of cPLA2α and to serve as potential drug candidates.

The Discovery of Pyrrophenone

This compound's mechanism of action is the reversible inhibition of cPLA2α, which prevents the release of arachidonic acid and subsequently blocks the production of downstream inflammatory mediators.[1][3] This specificity and reversible mode of action make it an excellent pharmacological tool for studying the roles of eicosanoids and PAF in various biological processes.[1][5]

Quantitative Inhibitory Activity

This compound has been shown to be a highly potent inhibitor of cPLA2α and the subsequent biosynthesis of eicosanoids and PAF in a variety of in vitro and cellular assays.[1][2][3][4][5]

| Assay | System | Stimulus | IC50 Value | Reference |

| cPLA2α enzyme activity | Isolated human enzyme | 4.2 nM | [2][3] | |

| Arachidonic Acid Release | THP-1 cells | A23187 | 24 nM | [3] |

| Prostaglandin E2 (PGE2) Biosynthesis | THP-1 cells | A23187 | 25 nM | |

| Prostaglandin E2 (PGE2) Biosynthesis | Human renal mesangial cells | Interleukin-1 | 8.1 nM | [3] |

| Leukotriene (LT) Biosynthesis | Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, thapsigargin | 1-10 nM | [2] |

| Platelet-Activating Factor (PAF) Biosynthesis | Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, thapsigargin | 1-20 nM | [2] |

| Thromboxane B2 (TXB2) Formation | Human whole blood | Potent inhibition | [2] | |

| Leukotriene B4 (LTB4) Formation | Human whole blood | Potent inhibition | [2] |

Selectivity Profile:

This compound exhibits high selectivity for cPLA2α over other phospholipase A2 enzymes. The inhibition of 14 kDa secretory PLA2s (types IB and IIA) was found to be over two orders of magnitude less potent than that for cPLA2α.[3] Furthermore, this compound did not directly inhibit phospholipase D (PLD) activity in fMLP-activated human neutrophils at concentrations up to 10 μM.[1][5]

Signaling Pathway and Experimental Workflows

cPLA2α-Mediated Eicosanoid Biosynthesis Pathway

The following diagram illustrates the central role of cPLA2α in the eicosanoid biosynthesis pathway and the point of inhibition by this compound.

Caption: cPLA2α signaling pathway and this compound's point of inhibition.

Experimental Workflow for Assessing this compound Activity in Human Neutrophils

The following diagram outlines the typical experimental workflow for evaluating the inhibitory effect of this compound on eicosanoid biosynthesis in primary human neutrophils.

Caption: Workflow for neutrophil eicosanoid biosynthesis inhibition assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

Inhibition of cPLA2α Enzyme Activity

This protocol is based on methods described for the in vitro characterization of cPLA2α inhibitors.

-

Enzyme Source: Recombinant human cPLA2α.

-

Substrate: Prepare a vesicle suspension of 1-palmitoyl-2-[14C]arachidonoyl-phosphatidylcholine.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2 and DTT.

-

Procedure: a. Add varying concentrations of this compound (dissolved in DMSO) to the assay buffer. b. Add the cPLA2α enzyme and pre-incubate for a specified time at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the radiolabeled substrate vesicles. d. Incubate for a defined period (e.g., 10-20 minutes). e. Terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents to extract the lipids). f. Separate the released [14C]arachidonic acid from the unhydrolyzed substrate using thin-layer chromatography (TLC). g. Quantify the radioactivity of the arachidonic acid spot using a radioisotope scanner.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Inhibition of Eicosanoid Biosynthesis in Human Neutrophils

This protocol is adapted from studies investigating the effects of this compound on primary human leukocytes.[1]

-

Isolation of Human Neutrophils (PMNs): a. Collect venous blood from healthy, consenting donors into heparinized tubes. b. Isolate PMNs by dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient. c. Lyse contaminating erythrocytes by hypotonic lysis. d. Wash the purified PMNs and resuspend them in an appropriate buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

-

Inhibition Assay: a. Pre-warm the PMN suspension to 37°C. b. Add varying concentrations of this compound or vehicle (DMSO) to the cell suspension and incubate for 10 minutes. c. Stimulate the cells with an agonist such as fMLP (formyl-methionyl-leucyl-phenylalanine), PAF, or the calcium ionophore A23187 for a specified time (e.g., 5-15 minutes). d. Stop the reaction by adding a cold stop solution (e.g., methanol/acetonitrile) containing internal standards (e.g., deuterated eicosanoids).

-

Quantification of Eicosanoids and PAF: a. Centrifuge the samples to pellet the cell debris. b. Analyze the supernatants by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC/MS) to separate and quantify the different eicosanoids (e.g., LTB4, PGE2) and PAF.

-

Data Analysis: Determine the concentration-dependent inhibition of each lipid mediator and calculate the respective IC50 values.

Conclusion

This compound has established itself as a valuable research tool for investigating the intricate roles of cPLA2α and its downstream lipid mediators in health and disease. Its high potency and selectivity have allowed for a more precise dissection of the inflammatory pathways than was possible with earlier, less specific inhibitors. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of inflammation, immunology, and drug discovery who are interested in utilizing this potent cPLA2α inhibitor in their studies. The continued use of this compound and the development of related compounds hold promise for furthering our understanding of inflammatory processes and may pave the way for novel therapeutic interventions.

References

- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of cPLA2α: A Technical Guide to Utilizing Pyrrophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the initiation of the inflammatory cascade, catalyzing the release of arachidonic acid (AA) from membrane phospholipids, the rate-limiting step in the biosynthesis of eicosanoids such as prostaglandins and leukotrienes. Pyrrophenone has emerged as a potent and highly selective inhibitor of cPLA2α, making it an invaluable pharmacological tool for elucidating the multifaceted roles of this enzyme in cellular physiology and pathophysiology. This technical guide provides a comprehensive overview of the application of this compound in investigating cPLA2α function. It includes detailed experimental protocols, a summary of quantitative data on its efficacy, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of cPLA2α-mediated processes.

Introduction: The Significance of cPLA2α and the Utility of this compound

Group IVA cytosolic phospholipase A2 (cPLA2α) is a key enzyme that preferentially hydrolyzes the sn-2 position of glycerophospholipids, releasing arachidonic acid.[1] This event initiates the production of a wide array of bioactive lipid mediators, including prostaglandins and leukotrienes, which are pivotal in inflammatory responses, as well as platelet-activating factor (PAF).[2] Given its central role in inflammation, cPLA2α is a prominent target for therapeutic intervention in a variety of inflammatory diseases.

This compound is a pyrrolidine-based, potent, and specific inhibitor of cPLA2α.[3] Its high selectivity and potency make it a superior tool compared to other less specific inhibitors like methyl arachidonyl fluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (AACOCF₃).[2] this compound acts as a reversible inhibitor, and its mechanism of action is thought to involve the formation of a stable complex with the active site of the enzyme.[2] This inhibitor has been instrumental in delineating the specific contributions of cPLA2α to various cellular processes, including inflammation, cell signaling, and migration.

However, it is crucial for researchers to be aware of potential off-target effects of this compound, particularly at higher concentrations. Studies have shown that at concentrations exceeding 0.5 µM, this compound can interfere with intracellular calcium mobilization, an effect independent of its action on cPLA2α.[1] Therefore, careful dose-response studies are essential to ensure that the observed effects are specifically due to the inhibition of cPLA2α.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting cPLA2α activity and its downstream effects.

Table 1: In Vitro Inhibition of cPLA2α and Downstream Mediators by this compound

| Assay Type | Cell Line/System | Stimulus | Measured Endpoint | IC₅₀ Value | Reference |

| Enzyme Activity Assay | Isolated human cPLA2α | - | Enzyme Activity | 4.2 nM | [3] |

| Arachidonic Acid Release | Serum-stimulated IMLF+/+ | Serum | AA Release | ~50 nM | [1] |

| Eicosanoid Biosynthesis | Human Polymorphonuclear Neutrophils (PMNs) | fMLP, PAF, Thapsigargin | 5-LO Products | 1-10 nM | [2] |

| Prostaglandin E₂ Biosynthesis | Human PMNs | A23187 | PGE₂ Production | 3-4 nM | [2] |

| Platelet-Activating Factor Biosynthesis | Human PMNs | Thapsigargin | PAF Production | 1-2 nM | [2] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis

| Animal Model | Treatment | Dosage | Readout | Result | Reference |

| Collagen-Induced Arthritis (Mouse) | This compound | Not specified | Arthritis Score | Significant reduction | [4][5] |

| Collagen-Induced Arthritis (Mouse) | This compound | Not specified | Joint Inflammation | Significant reduction | [4] |

| Collagen-Induced Arthritis (Mouse) | Shikonin (for comparison) | 4 mg/kg/day | Arthritis Score | Significant reduction | [5] |

Note: Specific in vivo dosage for this compound in the CIA model was not detailed in the available search results. Researchers should perform dose-ranging studies to determine the optimal effective dose for their specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cPLA2α and a general workflow for investigating its role using this compound.

Caption: cPLA2α Signaling Pathway and Point of this compound Inhibition.

References

- 1. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of the combined treatment of LMT-28 and kaempferol in a collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikonin alleviates collagen-induced arthritis mice by inhibiting M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Pyrrophenone

Introduction

This compound is a potent and specific inhibitor of the group IVA cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the inflammatory cascade. By blocking cPLA2α, this compound effectively curtails the release of arachidonic acid (AA) from membrane phospholipids. This action subsequently halts the production of downstream inflammatory mediators, including prostaglandins and leukotrienes. Its high specificity and potency make it an invaluable tool in pharmacological research for investigating the roles of eicosanoids and platelet-activating factor (PAF) in various physiological and pathological processes. This document provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C49H37F2N3O5S2 | PubChem |

| Molecular Weight | 849.96 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | ChemicalBook |

| IUPAC Name | N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | PubChem |

| CAS Number | 341973-06-6 | ChemicalBook |

| Storage Temperature | -20°C | ChemicalBook |

Solubility Profile

| Solvent | Solubility | Source |

| DMF | 12.5 mg/mL | ChemicalBook |

| DMSO | 15 mg/mL | ChemicalBook |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | ChemicalBook |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the synthesis of this compound and general experimental procedures for determining key physicochemical properties.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary and not fully disclosed in the public domain, the synthesis of this potent and crystallized 4-triphenylmethylthio derivative has been reported.[1][2] The synthesis involves a multi-step process starting from a pyrrolidine scaffold, followed by the addition of the various functional groups that contribute to its inhibitory activity against cPLA2α.[1]

Determination of Physicochemical Properties

Solubility Determination

The solubility of hydrophobic compounds like this compound can be determined using the shake-flask method, which is considered a gold standard.[3][4]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a specific volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The HPLC method is a common and rapid approach for estimating LogP values.[5][6][7][8][9]

-

Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system (e.g., with a C18 column).

-

Retention Time Measurement: The retention times of the standard compounds are measured.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

LogP Calculation: The LogP of this compound is then calculated from its retention time using the calibration curve.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through the potent and specific inhibition of cPLA2α. However, it also exhibits off-target effects, particularly at higher concentrations.

Primary Mechanism: Inhibition of cPLA2α Signaling

Cytosolic phospholipase A2α is a calcium-dependent enzyme that, upon activation by various stimuli, translocates to the membrane.[10][11] There, it catalyzes the hydrolysis of phospholipids at the sn-2 position to release arachidonic acid.[11][12] Arachidonic acid is the precursor for the synthesis of a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are key players in inflammation and other cellular processes. This compound inhibits cPLA2α with an IC50 value of 4.2 nM.[1] This inhibition is thought to occur in a reversible manner by occupying the catalytic site of the enzyme.[10] The potent inhibition of cPLA2α by this compound leads to a significant reduction in the biosynthesis of leukotrienes, prostaglandins, and platelet-activating factor, with IC50 values in the nanomolar range.[10]

Caption: this compound's primary mechanism of action.

Off-Target Effect: Inhibition of ER Calcium Release

At concentrations higher than those required to inhibit cPLA2α (IC50 of ~0.5–1 µM), this compound has been shown to have an off-target effect on intracellular calcium signaling.[10][11] It can block the release of calcium from the endoplasmic reticulum (ER) that is triggered by receptor stimulation (e.g., by ATP or serum).[10][13] This effect is independent of its action on cPLA2α, as it also occurs in cells lacking the enzyme.[10][13] The inhibition of ER calcium release subsequently prevents the concomitant increase in mitochondrial calcium levels.[10][13] This off-target activity suggests that this compound may also interact with a novel serine hydrolase involved in the regulation of ER calcium release.[10]

Caption: Off-target effect of this compound.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram illustrates a general experimental workflow for characterizing the inhibitory effects of this compound on the biosynthesis of eicosanoids and PAF in a cellular model, such as human neutrophils.[2]

Caption: General experimental workflow.

References

- 1. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrophenone: A Technical Guide to Shelf Life and Storage for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the shelf life and storage conditions for Pyrrophenone, a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). The information contained herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound in a laboratory setting.

Summary of Shelf Life and Recommended Storage Conditions

This compound is available as a solid and in solution. Adherence to the recommended storage conditions is critical to prevent degradation and ensure the compound's efficacy in experimental assays. The following tables summarize the shelf life of this compound in its solid form and when dissolved in a solvent.

Table 1: Shelf Life and Storage of Solid this compound

| Storage Temperature | Shelf Life | Special Instructions |

| -20°C | ≥ 4 years | Keep tightly sealed and protected from light.[1][2] |

| 4°C | Not specified | For short-term storage, sealed, away from moisture and light.[3] |

| Room Temperature | Suitable for shipping | Short periods at room temperature during shipping will not significantly affect product life.[4] |

Table 2: Shelf Life and Storage of this compound in Solution

| Solvent | Storage Temperature | Shelf Life | Special Instructions |

| DMSO | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials, protected from moisture and light.[3] |

| DMSO | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials, protected from moisture and light.[3] |

| Reconstituted Solutions | -20°C | Up to 3 months[2] | Aliquot and freeze.[2] |

Experimental Protocols for Stability Assessment

To ensure the continued integrity of this compound, particularly when stored for extended periods or under conditions that deviate from the recommendations, a stability-indicating analytical method is crucial. The following sections outline a proposed experimental protocol for a forced degradation study and a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. This information is critical for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place the solid this compound powder in a hot air oven at 60°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dissolve the stressed powder in the mobile phase for analysis.

-

-

Sample Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method Protocol

A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Proposed):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

References

Methodological & Application

Application Notes and Protocols: Inhibition of Eicosanoid Biosynthesis using Pyrrophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pyrrophenone, a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), to study and control eicosanoid biosynthesis.

Introduction

Eicosanoids are a family of signaling lipids, including prostaglandins, thromboxanes, and leukotrienes, that play critical roles in inflammatory responses, immunity, and cellular signaling.[1] Their biosynthesis is initiated by the release of arachidonic acid (AA) from membrane phospholipids, a rate-limiting step catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α).[1][2] this compound has been identified as a highly potent and specific inhibitor of cPLA2α, making it an invaluable pharmacological tool for investigating the roles of eicosanoids in various biological processes.[3][4] By preventing the release of arachidonic acid, this compound effectively blocks the production of all downstream eicosanoids.[4]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of cPLA2α.[5] This enzyme is responsible for hydrolyzing the sn-2 position of membrane phospholipids to release arachidonic acid.[6] Once released, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes.[2][7] this compound's inhibition of cPLA2α leads to substrate deprivation, thereby preventing the synthesis of all subsequent eicosanoids.[3][8] The inhibitory effect of this compound is reversible.[3]

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against cPLA2α and its effect on eicosanoid production in various experimental systems.

Table 1: Inhibition of Purified Enzyme and Cellular Processes

| Target | System/Cell Type | IC50 Value | Reference |

|---|---|---|---|

| cPLA2α Enzyme | Isolated Enzyme Assay | 4.2 nM | [4][5] |

| Arachidonic Acid Release | THP-1 Cells (A23187-stimulated) | 24 ± 1.7 nM | [5] |

| Prostaglandin E₂ (PGE₂) Production | THP-1 Cells (A23187-stimulated) | 25 ± 19 nM | [5] |

| Leukotriene C₄ (LTC₄) Production | THP-1 Cells (A23187-stimulated) | 14 ± 6.7 nM | [5] |

| Leukotriene (LT) Biosynthesis | Human Neutrophils (fMLP-stimulated) | 1 - 10 nM | [3] |

| Prostaglandin E₂ (PGE₂) Biosynthesis | Human Neutrophils (A23187-stimulated) | 3 - 4 nM |[3] |

Table 2: Inhibition of Eicosanoid Production in Human Whole Blood

| Analyte | Stimulant | IC50 Value | Reference |

|---|---|---|---|

| Arachidonic Acid (AA) | A23187 | 0.19 ± 0.068 µM | [5] |

| Prostaglandin E₂ (PGE₂) | A23187 | 0.20 ± 0.047 µM | [5] |

| Thromboxane B₂ (TXB₂) | A23187 | 0.16 ± 0.093 µM | [5] |

| Leukotriene B₄ (LTB₄) | A23187 | 0.32 ± 0.24 µM |[5] |

Application Notes

-

Specificity: this compound is a more potent and specific cPLA2α inhibitor compared to other commonly used compounds like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF₃).[3][8] It does not significantly inhibit phospholipase D (PLD) activity, further demonstrating its specificity.[3][8]

-

Reversibility: The inhibition of cPLA2α by this compound is reversible. Experimental evidence shows that washing this compound-treated cells with plasma can restore lipid mediator biosynthesis.[3]

-

Concentration and Off-Target Effects: While highly potent for cPLA2α, researchers should be aware of potential off-target effects at higher concentrations. At concentrations exceeding ~0.5 µM, this compound may inhibit calcium release from the endoplasmic reticulum, which could independently affect cellular processes.[7] It is crucial to perform careful dose-response studies to use concentrations sufficient for cPLA2α inhibition (<0.2 µM) while minimizing off-target effects.[7]

-

Use as a Pharmacological Tool: Due to its high potency and specificity, this compound is an excellent tool for elucidating the specific roles of cPLA2α and downstream eicosanoids in cellular and physiological pathways.[3][8] The inhibitory effect can be specifically rescued by the addition of exogenous arachidonic acid, confirming that the observed effects are due to substrate deprivation.[3][8]

Experimental Protocols

Protocol 1: In Vitro cPLA2α Enzymatic Activity Assay

This protocol describes how to measure the direct inhibitory effect of this compound on purified cPLA2α using a colorimetric assay format. This method is adapted from commercially available cPLA2 assay kits.[6]

Materials:

-

Purified human cPLA2α

-

This compound

-

cPLA2 Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)[9]

-

Arachidonoyl Thio-PC (Substrate)

-

DTNB (Ellman's Reagent) / EGTA solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 0.1 nM to 1 µM. Prepare a vehicle control (e.g., DMSO in Assay Buffer).

-

Assay Setup: To each well of a 96-well plate, add the following in order:

-

10 µL of cPLA2 Assay Buffer

-

10 µL of purified cPLA2α enzyme solution

-

10 µL of this compound dilution or vehicle control

-

-

Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 200 µL of the Substrate solution (Arachidonoyl Thio-PC) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate for 15 minutes at room temperature. The cPLA2α will hydrolyze the substrate, releasing a free thiol which reacts with DTNB to produce a yellow color.

-

Measurement: Read the absorbance of each well at 405-420 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cell-Based Inhibition of Eicosanoid Biosynthesis

This protocol details the procedure for treating cultured cells with this compound, stimulating eicosanoid production, and quantifying the output. Human monocytic THP-1 cells or isolated human neutrophils are suitable models.[3][5]

Materials:

-

Suspension cell culture (e.g., THP-1 cells)

-

Cell culture medium (e.g., RPMI-1640)

-

This compound

-

Cell stimulant (e.g., Calcium Ionophore A23187)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Centrifuge

-

ELISA kit for the target eicosanoid (e.g., PGE₂ or LTB₄) or access to LC-MS/MS

Procedure:

-

Cell Preparation: Harvest cells and wash them with HBSS. Resuspend the cells in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

-

Inhibitor Pre-treatment: Aliquot the cell suspension into microcentrifuge tubes. Add the desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C to allow for inhibitor uptake.

-

Stimulation: Add the stimulant (e.g., A23187 to a final concentration of 1-5 µM) to each tube to trigger arachidonic acid release and eicosanoid synthesis.

-

Reaction Time: Incubate for an additional 15 minutes at 37°C.

-

Termination: Stop the reaction by placing the tubes on ice and then centrifuging at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Sample Collection: Carefully collect the supernatant, which contains the secreted eicosanoids.

-

Quantification: Analyze the supernatant for the concentration of the desired eicosanoid (e.g., PGE₂, LTB₄) using a validated method such as a commercial ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of eicosanoid production at each this compound concentration relative to the stimulated vehicle control. Determine the IC50 value by plotting the data as described in Protocol 1.

References

- 1. Eicosanoid - Wikipedia [en.wikipedia.org]

- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cPLA2 activity assay [bio-protocol.org]

Pyrrophenone: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Pyrrophenone, a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), in various cell culture experiments.

Introduction

This compound is a valuable pharmacological tool for investigating the roles of cPLA2α in cellular processes. cPLA2α is a key enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, as well as platelet-activating factor (PAF).[1] By specifically inhibiting cPLA2α, this compound allows researchers to dissect the signaling pathways and physiological functions regulated by these lipid mediators.

Mechanism of Action

This compound acts as a potent, reversible, and specific inhibitor of the group IVA cytosolic phospholipase A2 (cPLA2α).[1] Its inhibitory effect stems from blocking the enzyme's ability to hydrolyze phospholipids, thereby preventing the release of arachidonic acid and subsequent production of downstream inflammatory mediators. Studies have shown that this compound is significantly more potent and specific than other cPLA2α inhibitors like MAFP and AACOCF3.[1]

Data Presentation

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Type/Assay System | Stimulus | Measured Effect | IC50 Value | Reference |

| Human Polymorphonuclear Neutrophils (PMN) | fMLP, PAF, Thapsigargin | Inhibition of 5-lipoxygenase products biosynthesis | 1–10 nM | [1] |

| Human Polymorphonuclear Neutrophils (PMN) | Thapsigargin | Inhibition of Platelet-Activating Factor (PAF) biosynthesis | 1–2 nM | [1] |

| Human Polymorphonuclear Neutrophils (PMN) | A23187 | Inhibition of Leukotriene (LT) biosynthesis | ~100-fold more potent than MAFP and AACOCF3 | [1] |

Signaling Pathway

The following diagram illustrates the central role of cPLA2α in the arachidonic acid cascade and the point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for common cell culture experiments utilizing this compound.

Experimental Workflow

This diagram outlines a general workflow for studying the effects of this compound in cell culture.

Protocol 1: Cytotoxicity Assay Using MTT

This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO or ethanol)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay Using Annexin V-FITC and Propidium Iodide

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with various concentrations of this compound (e.g., based on cytotoxicity data) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Cell Cycle Analysis Using Propidium Iodide

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with desired concentrations of this compound and a vehicle control for a specified duration (e.g., 24 hours).

-

-

Cell Harvesting:

-

Harvest cells by trypsinization, collect in a centrifuge tube, and wash once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, this compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup.

References

Application Notes and Protocols for Pyrrophenone in Inflammation Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrrophenone is a potent and specific inhibitor of group IVA cytosolic phospholipase A2 (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2][3] cPLA2α catalyzes the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the biosynthesis of pro-inflammatory lipid mediators, including prostaglandins (PGs), leukotrienes (LTs), and platelet-activating factor (PAF).[1][3] Due to its high potency and specificity, this compound serves as an invaluable pharmacological tool for investigating the roles of cPLA2α and its downstream lipid mediators in various inflammatory processes and for exploring the therapeutic potential of cPLA2α inhibition in inflammatory diseases.[1][2][4]

These application notes provide a comprehensive overview of this compound's use in inflammation research, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound reversibly inhibits cPLA2α, thereby preventing the release of arachidonic acid from the sn-2 position of membrane phospholipids.[1] This action effectively reduces the substrate availability for downstream enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LO), leading to a balanced suppression of a wide range of pro-inflammatory eicosanoids and PAF.[1][4] At higher concentrations (IC50 ~0.5–1 µM), this compound can exhibit off-target effects by blocking calcium release from the endoplasmic reticulum, which is an important consideration for dose-response studies.[5]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on the biosynthesis of various inflammatory mediators.

Table 1: Inhibitory Potency (IC50) of this compound on Lipid Mediator Biosynthesis in Human Neutrophils (PMN)

| Mediator | Stimulus | IC50 (nM) | Reference |

| 5-LO products | fMLP | 1-10 | [1] |

| 5-LO products | PAF | 1-10 | [1] |

| 5-LO products | Thapsigargin | 1-10 | [1] |

| 5-LO products | A23187 | 5 | [1] |

| PAF | Thapsigargin | 1-2 | [1] |

| PGE2 | A23187 | 3-4 | [1] |

Table 2: Comparative Potency of cPLA2α Inhibitors on Leukotriene Biosynthesis

| Inhibitor | Stimulus | IC50 | Reference |

| This compound | A23187 | ~5 nM | [1] |

| MAFP | A23187 | ≥1 µM | [1] |

| AACOCF3 | A23187 | ≥1 µM | [1] |

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: this compound inhibits activated cPLA2α, blocking AA and Lyso-PAF release.

Caption: Off-target effect of high-concentration this compound on ER calcium release.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for studying the effects of this compound on inflammatory mediator production in human neutrophils.

Protocol 1: Isolation of Human Polymorphonuclear Neutrophils (PMN)

Objective: To isolate a pure population of neutrophils from human peripheral blood.

Materials:

-

Anticoagulated (e.g., with heparin or EDTA) whole human blood

-

Dextran T-500 solution

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Distilled water (for hypotonic lysis)

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Dilute anticoagulated blood 1:1 with HBSS.

-

Layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the erythrocyte/granulocyte pellet.

-

Resuspend the pellet in HBSS and add Dextran T-500 solution to sediment erythrocytes.

-

Allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

Discard the supernatant and perform hypotonic lysis of remaining erythrocytes by resuspending the pellet in ice-cold distilled water for 30 seconds, followed by the addition of an equal volume of 1.7% NaCl solution to restore isotonicity.

-

Wash the cells twice with HBSS.

-

Resuspend the final PMN pellet in the desired experimental buffer and determine cell concentration and viability (e.g., using a hemocytometer and trypan blue exclusion).

Protocol 2: Inhibition of Inflammatory Mediator Production in PMN

Objective: To assess the inhibitory effect of this compound on the production of leukotrienes, prostaglandins, and PAF in stimulated human neutrophils.

Materials:

-

Isolated human PMNs (from Protocol 1)

-

This compound stock solution (in DMSO or ethanol)

-

Stimulating agents (e.g., fMLP, PAF, A23187, thapsigargin)

-

Incubation buffer (e.g., HBSS with Ca2+ and Mg2+)

-

Methanol (for quenching reaction and extraction)

-

Internal standards for LC/MS analysis

-

LC/MS system

Procedure:

-

Pre-warm PMN suspension (e.g., 5 x 10^6 cells/mL in incubation buffer) to 37°C.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 15 minutes at 37°C.

-

Initiate the inflammatory response by adding the stimulating agent (e.g., 1 µM fMLP, 1 µM A23187).

-

Incubate for the desired time (e.g., 5-15 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold methanol.

-

Add internal standards for quantification.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant for lipid mediator analysis.

-

Analyze the samples by liquid chromatography-mass spectrometry (LC/MS) to quantify the levels of specific leukotrienes (e.g., LTB4), prostaglandins (e.g., PGE2), and PAF.[1]

Caption: General workflow for studying this compound's effects on PMNs.

Protocol 3: Reversibility of Inhibition Assay

Objective: To determine if the inhibitory effect of this compound on cPLA2α is reversible.

Materials:

-

PMNs treated with this compound (from Protocol 2, before stimulation)

-

Wash buffer (e.g., HBSS)

-

Autologous plasma

-

Stimulating agent

Procedure:

-

Treat PMNs with an inhibitory concentration of this compound (e.g., 100 nM) for 15 minutes.

-

Divide the cell suspension into three groups:

-

Group 1 (No Wash): Proceed directly to stimulation.

-

Group 2 (Buffer Wash): Centrifuge cells, discard supernatant, resuspend in fresh incubation buffer. Repeat wash step twice.

-

Group 3 (Plasma Wash): Centrifuge cells, discard supernatant, resuspend in autologous plasma. Incubate for 5 minutes, then wash twice with incubation buffer.

-

-

Resuspend all cell pellets to the original concentration in fresh incubation buffer.

-

Stimulate the cells as described in Protocol 2.

-

Analyze lipid mediator production by LC/MS.

-

Compare the levels of lipid mediators in the washed groups to the unwashed group. Recovery of biosynthesis after washing indicates reversible inhibition.[1]

Conclusions and Implications

This compound is a highly potent and specific tool for the study of cPLA2α-mediated inflammatory pathways.[2] Its ability to inhibit the production of multiple classes of lipid mediators makes it superior to more downstream inhibitors for studying the overall contribution of cPLA2α to inflammation.[1][4] When using this compound, it is crucial to perform careful dose-response experiments to ensure that the observed effects are due to the specific inhibition of cPLA2α and not off-target effects on calcium signaling.[5] These application notes and protocols provide a solid foundation for researchers to effectively utilize this compound in their inflammation research.

References

- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A<sub>2</sub>, on eicosanoid and PAF biosynthesis in h… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Cytosolic Phospholipase A2α (cPLA2α) Activity with Pyrrophenone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. This process initiates the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. Consequently, cPLA2α is a significant target for the development of anti-inflammatory therapeutics. Pyrrophenone is a potent and specific inhibitor of cPLA2α, making it an invaluable tool for studying the enzyme's role in various physiological and pathological processes.[1][2] This document provides detailed application notes and protocols for measuring cPLA2α activity and its inhibition by this compound.

Mechanism of Action of this compound

This compound inhibits the catalytic activity of cPLA2α through the formation of a hemiketal between its ketone carbonyl group and the active site serine residue of the enzyme.[3] This interaction is reversible.[2] It is a highly potent inhibitor, with an IC50 value of 4.2 nM for the isolated human cPLA2α enzyme. In cellular assays, this compound effectively inhibits the release of arachidonic acid with an IC50 of approximately 0.05 µM.[3]

It is crucial to note that at concentrations exceeding 0.5 µM, this compound can exhibit off-target effects, primarily by inhibiting the release of calcium from the endoplasmic reticulum.[3] This can interfere with the calcium-dependent translocation of cPLA2α to the membrane, a critical step in its activation.[3] Therefore, careful dose-response studies are essential to ensure the specific inhibition of cPLA2α catalytic activity.

Signaling Pathway

The activation of cPLA2α is a multi-step process that is typically initiated by an increase in intracellular calcium levels. This is often triggered by various stimuli, such as growth factors or inflammatory signals, binding to their respective cell surface receptors. The subsequent signaling cascade leads to the activation of mitogen-activated protein kinases (MAPKs), which then phosphorylate cPLA2α, enhancing its catalytic activity. The elevated intracellular calcium promotes the translocation of cPLA2α from the cytosol to the membrane, where it can access its phospholipid substrates.

Quantitative Data Summary

The inhibitory potency of this compound on cPLA2α and its downstream effects has been quantified in various studies. The following table summarizes key IC50 values.

| Target | Assay System | IC50 Value | Reference |

| cPLA2α (isolated enzyme) | In vitro enzyme assay | 4.2 nM | [1] |

| Arachidonic Acid Release | A23187-stimulated THP-1 cells | 24 ± 1.7 nM | [1] |

| Arachidonic Acid Release | Serum-stimulated IMLF+/+ cells | ~50 nM | [3] |

| Prostaglandin E2 (PGE2) Production | A23187-stimulated THP-1 cells | 25 ± 19 nM | [1] |

| Prostaglandin E2 (PGE2) Production | Human whole blood | 0.20 ± 0.047 µM | [1] |

| Leukotriene C4 (LTC4) Production | A23187-stimulated THP-1 cells | 14 ± 6.7 nM | [1] |

| Leukotriene B4 (LTB4) Production | Human whole blood | 0.32 ± 0.24 µM | [1] |

| Thromboxane B2 (TXB2) Production | Human whole blood | 0.16 ± 0.093 µM | [1] |

Experimental Workflow

A typical experimental workflow to assess the inhibitory effect of this compound on cPLA2α activity in a cellular context involves cell culture, treatment with the inhibitor, stimulation to induce cPLA2α activity, and subsequent measurement of arachidonic acid release or the production of downstream eicosanoids.

Experimental Protocols

Protocol 1: In Vitro cPLA2α Activity Assay (Colorimetric)

This protocol is adapted from commercially available cPLA2α assay kits and provides a method for measuring enzyme activity in purified preparations or cell lysates.

Materials:

-

cPLA2α Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)

-

Arachidonoyl Thio-PC (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Purified cPLA2α enzyme or cell lysate containing cPLA2α

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit. Dilute this compound to desired concentrations in cPLA2α Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Assay Setup: To each well of a 96-well plate, add the following:

-

10 µL of cPLA2α Assay Buffer (for background) or diluted this compound/vehicle control.

-

10 µL of purified cPLA2α or cell lysate.

-

Mix gently and incubate for 10 minutes at room temperature.

-

-

Initiate Reaction: Add 200 µL of the substrate solution (Arachidonoyl Thio-PC and DTNB in assay buffer) to each well to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 405-420 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the cPLA2α activity.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbs/min).

-

Subtract the background rate from all sample rates.

-

Plot the percent inhibition (relative to the vehicle control) against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Arachidonic Acid (AA) Release Assay

This protocol measures the release of radiolabeled arachidonic acid from cultured cells following stimulation.

Materials:

-

Cell line of interest (e.g., THP-1, macrophages)

-

Cell culture medium (e.g., RPMI) supplemented with fetal bovine serum (FBS)

-

[³H]-Arachidonic Acid

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., A23187, LPS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Label the cells by incubating with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours.

-

Wash the cells twice with serum-free medium containing 1% BSA to remove unincorporated [³H]-AA.

-

-

Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.

-

Stimulation: Add the stimulating agent (e.g., A23187 at a final concentration of 1-10 µM) to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Sample Collection:

-

Carefully collect the supernatant from each well.

-

Lyse the cells in the wells with a lysis buffer (e.g., 0.1 N NaOH).

-

-

Measurement:

-

Transfer an aliquot of the supernatant and the cell lysate to separate scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of AA release for each sample: (% AA Release) = [CPM(supernatant) / (CPM(supernatant) + CPM(lysate))] * 100.

-

Determine the percent inhibition of AA release by this compound relative to the stimulated vehicle control.

-

Plot the percent inhibition against the log of this compound concentration to calculate the IC50 value.

-

Protocol 3: Measurement of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Production by ELISA

This protocol describes the quantification of downstream eicosanoids in the cell culture supernatant using commercially available ELISA kits.

Materials:

-

Cell line of interest and culture reagents

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., LPS, A23187)

-

Commercial PGE2 and LTB4 ELISA kits

-

Microplate reader capable of measuring absorbance at the wavelength specified in the ELISA kit manual (typically 450 nm).

Procedure:

-

Cell Culture, Treatment, and Stimulation:

-

Seed cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with the appropriate agonist for a specified time (e.g., LPS for 24 hours for PGE2 production).

-

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. The supernatant can be stored at -80°C until analysis.

-

ELISA Procedure:

-

Perform the ELISA for PGE2 and LTB4 according to the manufacturer's instructions provided with the kits. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a horseradish peroxidase (HRP)-conjugated detection antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

-

Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PGE2 or LTB4 in each sample by interpolating from the standard curve.

-

Calculate the percent inhibition of eicosanoid production by this compound relative to the stimulated vehicle control.

-

Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a potent and selective inhibitor of cPLA2α, serving as an essential tool for investigating the role of this enzyme in health and disease. The protocols outlined in this document provide a framework for accurately measuring cPLA2α activity and its inhibition by this compound in both in vitro and cellular systems. Researchers should pay close attention to the potential for off-target effects at higher concentrations and design their experiments with appropriate dose-response curves to ensure the specificity of their findings.

References

Pyrrophenone: A Potent Tool for Interrogating Neutrophil Activation and Signaling

References

- 1. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing Pyrrophenone in Lipidomics: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pyrrophenone, a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), in lipidomics studies. Understanding the role of cPLA2α is critical as it is the rate-limiting enzyme in the release of arachidonic acid, a precursor to a vast array of bioactive lipid mediators involved in inflammation and cell signaling.[1][2][3] this compound serves as an invaluable pharmacological tool to investigate the biosynthesis and physiological roles of these lipid mediators, such as eicosanoids and platelet-activating factor (PAF).[4][5]

Introduction to this compound

This compound is a pyrrolidine-based inhibitor that demonstrates high potency and specificity for cPLA2α.[4][5] Its mechanism of action involves the reversible inhibition of the enzyme, thereby preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid.[4] This targeted inhibition allows for the precise investigation of cellular processes mediated by cPLA2α activity and the downstream signaling pathways of its lipid products. However, researchers should be aware of potential off-target effects, such as the inhibition of calcium release from the endoplasmic reticulum, and design experiments with appropriate controls.[6]

Applications in Lipidomics

The primary application of this compound in lipidomics is to elucidate the role of cPLA2α-mediated signaling in various biological contexts. By inhibiting cPLA2α, researchers can:

-

Investigate Inflammatory Pathways: Study the production of pro-inflammatory lipid mediators like prostaglandins and leukotrienes in response to various stimuli.[4]

-

Elucidate PAF Biosynthesis: Explore the mechanisms of platelet-activating factor production and its role in cellular communication.[4]

-

Profile Changes in the Lipidome: Analyze global changes in the lipid profile of cells or tissues upon inhibition of arachidonic acid release.

-

Validate Drug Targets: Assess the therapeutic potential of inhibiting the cPLA2α pathway in diseases such as inflammation, neurodegenerative disorders, and cancer.[7]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various cellular systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound on the biosynthesis of different lipid mediators in human neutrophils (PMNs).

| Agonist | Lipid Mediator | IC50 (nM) |

| fMLP | 5-LO products (Leukotrienes) | 1–10 |

| PAF | 5-LO products (Leukotrienes) | 1–10 |

| Thapsigargin | 5-LO products (Leukotrienes) | 1–10 |

| Thapsigargin | Platelet-Activating Factor (PAF) | 1–2 |

| A23187 | Prostaglandin E2 (PGE2) | 3–4 |

Data sourced from Bressler et al. (2007).[4]

Experimental Protocols

Here, we provide detailed protocols for a typical lipidomics experiment utilizing this compound to study its effect on lipid mediator production in a cell-based assay.

Protocol 1: Inhibition of Lipid Mediator Biosynthesis in Cell Culture

Objective: To quantify the inhibitory effect of this compound on the production of eicosanoids and PAF in cultured cells (e.g., human neutrophils or macrophages).

Materials:

-

Cell culture medium (e.g., DMEM)[8]

-

Fetal bovine serum (FBS)[8]

-

Penicillin/Streptomycin[8]

-

Cell line (e.g., RAW264.7 murine macrophages)[8]

-

This compound (Cayman Chemical or similar)[8]

-

Cell stimulant (e.g., Kdo2 lipid A (KLA), fMLP, PAF, A23187, or thapsigargin)[4][8]

-

Exogenous arachidonic acid (for rescue experiments)[4]

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Internal standards for lipid quantification

-

Solid-phase extraction (SPE) columns[9]

Procedure:

-

Cell Culture and Plating:

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, replace the cell culture medium.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes.[8]

-

-

Cell Stimulation:

-

Sample Collection and Lipid Extraction:

-

Place the plate on ice and wash the cells three times with ice-cold PBS.[8]

-

Add 1 mL of ice-cold PBS to each well, scrape the cells, and transfer to microfuge tubes.[8]

-

Centrifuge at 20,000 x g for 20 minutes to pellet the cells.[8]

-

Discard the supernatant and resuspend the cell pellet in 200 µL of 10% methanol.[8]

-

Perform lipid extraction using a modified Folch method: add 850 µL of a 2:1 methanol/chloroform mixture, sonicate for 30 minutes, and collect the organic phase.[10] Spike with internal standards before extraction.

-

-

Sample Preparation for Mass Spectrometry:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MS-DIAL).[10]

-

Quantify the lipid mediators by comparing their peak areas to those of the internal standards.

-

Calculate the IC50 value of this compound for the inhibition of each lipid mediator.

-

Visualizations

Signaling Pathway of Arachidonic Acid Release

References

- 1. Protective effect of cytosolic phospholipase A2 inhibition against inflammation and degeneration by promoting regulatory T cells in rats with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells [mdpi.com]

- 4. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Lipidomic Approach to Studying the Downregulation of Free Fatty Acids by Cytosolic Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. An Innovative Lipidomic Workflow to Investigate the Lipid Profile in a Cystic Fibrosis Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metabolon.com [metabolon.com]

Application Notes and Protocols: Dose-Response Studies of Pyrrophenone in Human Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to eicosanoids such as leukotrienes and prostaglandins, as well as platelet-activating factor (PAF).[1][2][3] Understanding the dose-dependent effects of this compound on human neutrophil function is critical for its application as a pharmacological tool in research and for its potential therapeutic development. These application notes provide a detailed overview of the dose-response of this compound in human neutrophils, experimental protocols for its study, and visualization of the relevant signaling pathways.

Quantitative Data Presentation

The inhibitory effects of this compound on the biosynthesis of various inflammatory mediators in human neutrophils are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the production of a given substance by 50%.

| Stimulant | Mediator Inhibited | IC50 (nM) | Reference |

| A23187 (1 µM) | Leukotriene B4 (LTB4) | ~1-3 | [1][2] |

| A23187 (1 µM) | Prostaglandin E2 (PGE2) | ~5-10 | [1][2] |

| fMLP (1 µM) + Cytochalasin B (5 µg/mL) | Platelet-Activating Factor (PAF) | ~10-20 | [1][2] |

| Thapsigargin (1 µM) | Leukotriene B4 (LTB4) | ~3-5 | [1] |

Note: The potency of this compound can vary depending on the specific stimulus used to activate the neutrophils.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Neutrophils

This compound exerts its inhibitory effects by targeting cPLA2α, thereby preventing the release of arachidonic acid from membrane phospholipids. This action blocks the subsequent production of pro-inflammatory eicosanoids and PAF.

Caption: Mechanism of this compound action in neutrophils.

General Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for studying the dose-response of this compound in human neutrophils.

Caption: Experimental workflow for this compound dose-response studies.

Experimental Protocols

Isolation of Human Neutrophils

Objective: To obtain a pure population of neutrophils from human peripheral blood.

Materials:

-

Anticoagulated (e.g., with heparin or EDTA) whole human blood

-

Ficoll-Paque PLUS or similar density gradient medium

-

Dextran T-500

-

Hypotonic lysis buffer (e.g., 0.2% NaCl)

-

Isotonic saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS)

Protocol:

-

Dilute the anticoagulated blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

-